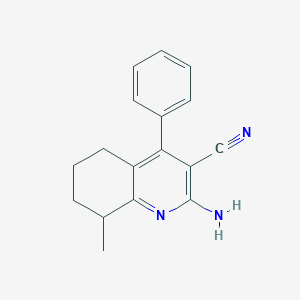

2-Amino-8-methyl-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H17N3 |

|---|---|

Molecular Weight |

263.34 g/mol |

IUPAC Name |

2-amino-8-methyl-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C17H17N3/c1-11-6-5-9-13-15(12-7-3-2-4-8-12)14(10-18)17(19)20-16(11)13/h2-4,7-8,11H,5-6,9H2,1H3,(H2,19,20) |

InChI Key |

QEZKPMXRGSAPLE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC2=C(C(=C(N=C12)N)C#N)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclohexanone-Based Condensation Approaches

The foundational strategy for constructing the tetrahydroquinoline scaffold involves the condensation of cyclohexanone derivatives with α,β-unsaturated nitriles. In a seminal study, 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (3 ) was synthesized via the reaction of cyclohexanone (1 ) with 2-benzylidenemalononitrile (2 ) in the presence of ammonium acetate . This one-pot, three-component reaction proceeds through a Michael addition-cyclization sequence, where ammonium acetate acts as both a catalyst and nitrogen source (Scheme 1).

Scheme 1. Synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile .

To introduce the 8-methyl group, modifications to this protocol are required. Patent data demonstrates that methyl-substituted cyclohexanones, such as 3-methylcyclohexanone, can serve as starting materials to install alkyl groups at specific positions . For instance, 3-methyl-5,6,7,8-tetrahydroquinoline derivatives were synthesized by substituting cyclohexanone with 3-methylcyclohexanone, followed by condensation with malononitrile derivatives . This suggests that employing 4-methylcyclohexanone (or a regioisomer) could direct methyl incorporation at position 8 during cyclization.

Reductive Amination and Functional Group Interconversion

A patent by US4011229A discloses a route to 8-amino-5,6,7,8-tetrahydroquinoline derivatives via reductive amination of oxime intermediates . For example, 3-methyl-8-oximino-5,6,7,8-tetrahydroquinoline was reduced using nickel-aluminum alloy in basic ethanol to yield the corresponding 8-amino compound . Adapting this method, the 8-methyl group could be introduced prior to oxime formation by starting with a methyl-substituted tetrahydroquinoline precursor.

Key Reaction Conditions:

-

Oxime Formation: Hydroxylamine hydrochloride, NaOH, ethanol/water, reflux .

-

Reduction: Nickel-aluminum alloy, 2N NaOH, ethanol, room temperature .

The amino group at position 2 may then be introduced via nucleophilic substitution or condensation with cyanamide derivatives. For instance, treatment of 8-methyl-5,6,7,8-tetrahydroquinoline with cyanogen bromide in the presence of ammonium hydroxide could yield the target carbonitrile .

Post-Synthetic Methylation Strategies

Direct methylation at position 8 presents steric and electronic challenges. However, alkylation of pre-formed tetrahydroquinoline derivatives offers a viable pathway. In the synthesis of 8-chloro-3-methyl-5,6,7,8-tetrahydroquinoline, thionyl chloride was used to convert a hydroxyl intermediate to the corresponding chloride, which underwent amination with ammonia . By analogy, a methyl group could be introduced via Grignard reagent or alkyl halide alkylation at the 8-position, though this requires careful optimization to avoid over-alkylation.

| Compound | IR (cm⁻¹) | ¹H-NMR (δ, ppm) | MS (m/z) |

|---|---|---|---|

| 3 | 3420-3305 (NH₂), 2212 (CN) | 1.6–2.8 (m, 8H, CH₂), 7.2–7.6 (m, 5H, Ar-H) | 249 (M⁺) |

| 8-Amino-3-methyl | 3421-3360 (NH₂) | 1.6–2.8 (m, 8H, CH₂), 2.3 (s, 3H, CH₃) | 178 (M⁺) |

For the target compound, key features would include:

-

IR: Bands at ~3420 cm⁻¹ (NH₂ stretch) and ~2215 cm⁻¹ (C≡N stretch).

-

¹H-NMR: A singlet for the 8-methyl group at δ 1.2–1.5 ppm, multiplet for tetrahydroquinoline CH₂ groups (δ 1.6–2.8), and aromatic protons (δ 7.2–7.6).

-

MS: Molecular ion peak at m/z 305 (C₁₈H₁₉N₃).

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-methyl-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

Substitution: The amino and phenyl groups can participate in substitution reactions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a scaffold for designing new drugs targeting various diseases. Its derivatives exhibit diverse biological activities including:

- Antitumor Properties : Research indicates that tetrahydroquinoline derivatives can act as inhibitors for various biological pathways associated with cancer. For example, compounds similar to 2-Amino-8-methyl-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile have demonstrated significant cytotoxic effects against several cancer cell lines such as HeLa (human cervix carcinoma) and HT-29 (colorectal adenocarcinoma) .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.039 |

| HT-29 | 0.027 |

| A2780 (ovarian carcinoma) | 0.019 |

These results highlight the potential of this compound in developing anticancer therapies.

Antimicrobial Activity

Compounds derived from this compound have exhibited antimicrobial properties against various pathogens. The presence of functional groups such as amino and carbonitrile is believed to enhance interactions with biological targets like enzymes and receptors involved in microbial resistance .

Neuroprotective Roles

Preliminary studies suggest that this compound may have neuroprotective effects due to its ability to inhibit certain enzyme activities linked to neurodegenerative disorders. Interaction studies using molecular docking simulations indicate that it may effectively bind to specific targets involved in disease processes .

Case Studies

Several studies have documented the efficacy of this compound and its derivatives:

- Antiproliferative Activity : A study synthesizing a library of tetrahydroquinoline derivatives tested their antiproliferative activity against various cancer cell lines. Compounds showed significant cytotoxic effects, warranting further evaluation for drug development .

- Synthesis and Reactivity : Research on the reactivity of this compound demonstrated its versatility in organic synthesis. The compound reacted with various reagents to yield new derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of 2-Amino-8-methyl-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the amino and carbonitrile groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing pathways involved in disease processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

- 8-Methyl vs.

- Synthetic Flexibility : The absence of the 5-oxo group simplifies derivatization, as the 5-oxo analogue requires additional oxidation steps .

Table 2: Reported Bioactivity of Tetrahydroquinoline Analogues

Key Observations :

- Role of Substituents : The 5-oxo group in Gholap et al.'s compound enhances antifungal activity, while methoxy groups in 7b improve anticancer efficacy. The 8-methyl group in the target compound may optimize pharmacokinetics (e.g., half-life) but requires empirical validation .

- Antimicrobial Potential: The parent compound (without 8-Me) shows moderate activity, suggesting that the 8-methyl derivative could exhibit improved potency due to increased lipophilicity .

Physicochemical and Spectroscopic Properties

Table 3: Spectral and Analytical Data Comparison

Key Observations :

- The 8-methyl group would likely cause upfield shifts in ¹H NMR for adjacent cyclohexyl protons (e.g., δ 1.80–1.40 for cyclohexene protons in 7b vs. δ 1.65 in the non-methylated compound ).

- 2200 cm⁻¹) .

Recommendations :

- Conduct in vitro assays to evaluate antimicrobial and anticancer activity.

- Explore crystallographic studies to analyze steric effects of the 8-methyl group using tools like SHELXL .

Biological Activity

2-Amino-8-methyl-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a nitrogen-containing heterocyclic compound known for its diverse biological activities. Its unique molecular structure, characterized by an amino group, a methyl group at the 8-position, a phenyl group at the 4-position, and a carbonitrile group at the 3-position of the tetrahydroquinoline ring, contributes to its potential therapeutic applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multicomponent reactions. One common method includes the reaction of cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate under reflux conditions. This process leads to the formation of the tetrahydroquinoline derivative through cyclization and subsequent functional group transformations.

Biological Activities

Research indicates that derivatives of tetrahydroquinoline exhibit a range of biological activities including:

- Antitumor Properties : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have highlighted their ability to induce mitochondrial dysfunction by increasing reactive oxygen species (ROS) levels in resistant cancer cell lines .

- Antimicrobial Effects : Some derivatives demonstrate antimicrobial activity against a variety of pathogens. The presence of functional groups such as amino and carbonitrile enhances their interaction with biological targets like enzymes and receptors .

- Neuroprotective Roles : There is emerging evidence suggesting that these compounds may offer neuroprotective benefits through mechanisms involving enzyme inhibition linked to neurodegenerative diseases.

The biological activity of this compound is believed to be mediated by its interaction with specific biological macromolecules. Molecular docking simulations have been employed to assess binding affinities with various targets involved in disease processes. Preliminary findings suggest that this compound may inhibit certain enzyme activities associated with cancer progression or neurodegeneration.

Case Studies

- Antiproliferative Activity : A study evaluated the antiproliferative effects of a series of tetrahydroquinoline derivatives on multiple cancer cell lines including HeLa and HT-29. Compounds exhibited significant cytotoxicity and were selected for further evaluation based on their ability to induce oxidative stress selectively in cancer cells .

- Antileishmanial Activity : Another investigation focused on the antileishmanial properties of quinoline derivatives. The study revealed that certain modifications in the quinoline scaffold could enhance activity against Leishmania parasites while minimizing cytotoxicity in host cells .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 2-Amino-4-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Structure | Lacks phenyl substitution; distinct biological activity | Antitumor |

| 2-Amino-4-(p-tolyl)-5,6-dihydroquinolin-3-carbonitrile | Structure | Contains toluidine group; different solubility profiles | Antimicrobial |

| 2-Amino-4-benzylidene-5,6-dihydroquinolin-3-carbonitrile | Structure | Features benzylidene moiety; enhanced biological activity potential | Neuroprotective |

Q & A

Q. What synthetic methodologies are established for preparing 2-Amino-8-methyl-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile?

The compound is typically synthesized via multi-component reactions (MCRs) under reflux conditions. Key steps include:

- Cyclocondensation : Aromatic aldehydes, β-ketoesters, and ammonium acetate are reacted in ethanol or toluene with acid catalysts (e.g., p-TsOH) to form the hexahydroquinoline core .

- Functionalization : Substituents like the phenyl and methyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation. Temperature control (80–100°C) and solvent polarity are critical for regioselectivity .

- Purification : Recrystallization from ethanol or column chromatography ensures high purity (>95%) .

Q. Which spectroscopic and analytical techniques are used to confirm the compound’s structure?

Post-synthesis characterization involves:

- IR Spectroscopy : Identifies nitrile (C≡N) stretches at ~2200 cm⁻¹ and amine (N–H) bands at 3300–3500 cm⁻¹ .

- NMR Spectroscopy : ¹H NMR reveals methyl singlet at δ 2.1 ppm and aromatic protons at δ 7.2–7.8 ppm. ¹³C NMR confirms carbonyl (C=O) at ~190 ppm .

- X-ray Crystallography : Resolves the twisted-boat conformation of the hexahydroquinoline ring and dihedral angles between substituents .

Q. What preliminary biological activities have been reported, and how are they assayed?

Initial studies highlight:

- Antimicrobial Activity : Tested via broth microdilution (MIC values: 8–32 µg/mL against S. aureus and E. coli) .

- Anti-inflammatory Effects : Evaluated using COX-2 inhibition assays (IC₅₀: ~15 µM) .

- Cardiotonic Potential : Assessed through in vitro cardiac cell contraction models .

Advanced Research Questions

Q. How can solvent choice and temperature gradients optimize regioselectivity during synthesis?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, favoring substitution at the C4 position. Non-polar solvents (e.g., toluene) enhance electrophilic aromatic substitution at C8 .

- Temperature Control : Lower temperatures (40–60°C) reduce side reactions, while higher temperatures (100°C) accelerate cyclization but may degrade nitrile groups .

Q. What computational strategies predict the compound’s interaction with biological targets like cytochrome P450?

- Molecular Docking : Software (e.g., AutoDock Vina) models binding to CYP3A4 using crystal structure data (PDB: 4NY4). Key interactions include hydrogen bonding with the nitrile group and π-π stacking of the phenyl ring .

- MD Simulations : Reveal stability of ligand-enzyme complexes over 100 ns trajectories, highlighting residues (e.g., Phe304) critical for binding .

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Assay Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT vs. resazurin assays) to minimize variability .

- Metabolite Profiling : LC-MS identifies active metabolites that may explain discrepancies between in vitro and in vivo results .

- Dose-Response Validation : Replicate studies across multiple labs to confirm IC₅₀ values and exclude batch-specific impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.